Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₀H₆ClFO₂. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)prop-2-ynoate
- Methyl 3-(4-fluorophenyl)prop-2-ynoate
- Methyl 3-(4-bromophenyl)prop-2-ynoate
Uniqueness
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Biological Activity
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is a synthetic compound of increasing interest in medicinal chemistry and biological research. Its unique structural features, particularly the presence of halogenated phenyl groups, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C10H6ClFO2 and features a prop-2-ynoate moiety attached to a chlorofluorophenyl group. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and bioactivity, making it a valuable candidate for drug development.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes by forming covalent bonds with nucleophilic sites. This can modulate enzyme activity, leading to altered metabolic pathways.
- Receptor Binding : The halogenated phenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to specific receptors.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting cancer cell proliferation pathways. Its structure allows it to interfere with signaling cascades involved in cell division and survival .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or signaling pathways such as NF-kB .
- Neuroprotective Activity : There is emerging evidence that this compound may protect neuronal cells against oxidative stress, suggesting applications in neurodegenerative diseases .
Comparative Analysis
A comparative study with similar compounds reveals distinct differences in biological activity based on structural variations:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Moderate | High | Potential |
Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate | High | Moderate | Low |
Methyl 3-(4-bromophenyl)prop-2-ynoate | Low | High | Moderate |
This table illustrates that while this compound shows moderate anticancer activity, it excels in anti-inflammatory effects compared to its analogs.
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value indicative of its potency as an anticancer agent .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases .
Properties
Molecular Formula |
C10H6ClFO2 |
---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6ClFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3 |
InChI Key |
XGXCYVRMMHLRQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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